2,4-Dichloropyrimidine-5-boronic acid

Catalog No.
S12584907
CAS No.
M.F
C4H3BCl2N2O2
M. Wt
192.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloropyrimidine-5-boronic acid

Product Name

2,4-Dichloropyrimidine-5-boronic acid

IUPAC Name

(2,4-dichloropyrimidin-5-yl)boronic acid

Molecular Formula

C4H3BCl2N2O2

Molecular Weight

192.80 g/mol

InChI

InChI=1S/C4H3BCl2N2O2/c6-3-2(5(10)11)1-8-4(7)9-3/h1,10-11H

InChI Key

CPOWKKAKGTWDJC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1Cl)Cl)(O)O

2,4-Dichloropyrimidine-5-boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pyrimidine ring that has two chlorine substituents at the 2 and 4 positions. Its chemical formula is C5H4BCl2N2O2. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions. The boronic acid functionality allows it to participate in various

Involving 2,4-dichloropyrimidine-5-boronic acid include:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds through the coupling of aryl halides with boronic acids. The presence of dichloro substituents on the pyrimidine enhances its reactivity in these types of reactions .
  • Nucleophilic Substitution Reactions: The dichloro groups can undergo nucleophilic substitution, leading to various derivatives that can be further functionalized .

These reactions are facilitated by palladium catalysts and typically require specific conditions such as temperature and solvent choice to optimize yields.

While specific biological activity data for 2,4-dichloropyrimidine-5-boronic acid may not be extensively documented, compounds with similar structures often exhibit significant biological properties. For example, pyrimidine derivatives are known for their roles in medicinal chemistry, including antiviral and anticancer activities. The boronic acid moiety can also interact with biological targets such as proteasomes, influencing cellular processes .

Synthesis of 2,4-dichloropyrimidine-5-boronic acid can be achieved through several methods:

  • Lithium-Halogen Exchange: This method involves the reaction of 2,4-dichloropyrimidine with organolithium reagents followed by treatment with boron reagents to introduce the boronic acid functionality .
  • One-Pot Double Suzuki Coupling: A more efficient approach where 2,4-dichloropyrimidine is reacted with two different boronic acids in a single reaction vessel. This method has been shown to produce diarylated products effectively .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation has been reported to enhance the efficiency and yield of Suzuki coupling reactions involving this compound .

2,4-Dichloropyrimidine-5-boronic acid is primarily used in:

  • Organic Synthesis: As a building block in the synthesis of complex organic molecules.
  • Drug Development: Due to its potential biological activity and ability to form diverse derivatives.
  • Material Science: In the development of new materials through polymerization processes involving boronic acids.

Interaction studies have focused on the reactivity of 2,4-dichloropyrimidine-5-boronic acid in various coupling reactions. These studies highlight its compatibility with different aryl and heteroaryl boronic acids under varying conditions. The regioselectivity observed during these reactions indicates that the chlorinated positions significantly influence the outcome, favoring certain products over others .

Several compounds share structural similarities with 2,4-dichloropyrimidine-5-boronic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-Chloro-3-pyridylboronic acidChlorine at position 4 on pyridineUseful in synthesizing pyridine-based drugs
5-Pyrimidylboronic acidBoronic acid at position 5 on pyrimidineExhibits different reactivity patterns
2,6-Dichloropyridine-3-boronic acidDichloro substituents on pyridineDifferent regioselectivity in coupling

The uniqueness of 2,4-dichloropyrimidine-5-boronic acid lies in its specific dichloro substitution pattern which influences its reactivity profile and applications in synthesis compared to other boronic acids.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

191.9664629 g/mol

Monoisotopic Mass

191.9664629 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types